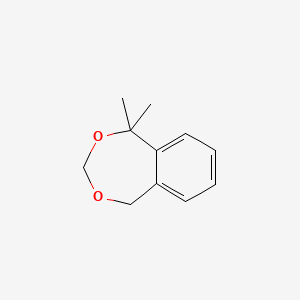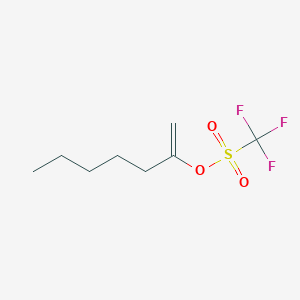![molecular formula C17H20S2 B14335318 Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis- CAS No. 102488-95-9](/img/structure/B14335318.png)
Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- is an organic compound with the molecular formula C17H20. It is also known by other names such as Butane, 3-methyl-1,1-diphenyl- and 3-Methyl-1,1-diphenylbutane . This compound is characterized by its unique structure, which includes a benzene ring and a 3-methylbutylidene group connected by sulfur atoms.
Méthodes De Préparation
The synthesis of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- typically involves the reaction of benzene derivatives with 3-methylbutylidene and sulfur-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- can be compared with other similar compounds such as:
Benzene, 1,1’-(1,3-butadienylidene)bis-: This compound has a similar structure but with a 1,3-butadienylidene group instead of a 3-methylbutylidene group.
Benzene, 1,3-bis(1-methylethyl)-: This compound features a 1,3-bis(1-methylethyl) substitution on the benzene ring.
Benzene, 1,1’-(1-methylethylidene)bis-: This compound has a 1-methylethylidene group connecting the benzene rings.
The uniqueness of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- lies in its specific substitution pattern and the presence of sulfur atoms, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
102488-95-9 |
|---|---|
Formule moléculaire |
C17H20S2 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
(3-methyl-1-phenylsulfanylbutyl)sulfanylbenzene |
InChI |
InChI=1S/C17H20S2/c1-14(2)13-17(18-15-9-5-3-6-10-15)19-16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
Clé InChI |
WXJRTKTZCMHMCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)


![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)


![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)


